2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide

Metabolic Stability Fluorine Substitution In Vivo Half-Life

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide (CAS 954572-41-9) is a substituted phenylacetamide featuring a 4-aminophenyl moiety linked via an acetamide bridge to a 2-fluorophenyl group. The compound is commercially available as a research chemical building block, typically supplied at ≥95% purity.

Molecular Formula C14H13FN2O
Molecular Weight 244.269
CAS No. 954572-41-9
Cat. No. B2746780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
CAS954572-41-9
Molecular FormulaC14H13FN2O
Molecular Weight244.269
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)F
InChIInChI=1S/C14H13FN2O/c15-12-3-1-2-4-13(12)17-14(18)9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H,17,18)
InChIKeyPCPMDOZKHIZXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide: Product Specification and Procurement Baseline


2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide (CAS 954572-41-9) is a substituted phenylacetamide featuring a 4-aminophenyl moiety linked via an acetamide bridge to a 2-fluorophenyl group. The compound is commercially available as a research chemical building block, typically supplied at ≥95% purity [1]. The presence of the 2-fluoro substituent on the aniline ring distinguishes this compound from non-fluorinated analogs, introducing distinct electronic and steric properties that can modulate target binding and metabolic stability [2].

Why Unsubstituted or Chlorinated Analogs Cannot Replace 2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide


Generic substitution of 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide with unsubstituted phenylacetamides or alternative halogenated derivatives is not advisable due to profound differences in molecular recognition and metabolic fate. The ortho-fluorine atom engages in unique stereoelectronic interactions, including C–F···H–N pseudo-hydrogen bonding and modulation of the amide bond geometry, which can alter both binding affinity and off-target profiles relative to non-fluorinated or meta/para-substituted congeners [1]. Furthermore, fluorine substitution at metabolically labile aromatic positions has been shown to block oxidative metabolism, directly impacting in vivo half-life and experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide


Fluorine Substitution Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Phenylacetamide Scaffolds

The incorporation of an ortho-fluorine atom on the aniline ring of phenylacetamide derivatives has been shown to block cytochrome P450-mediated oxidative metabolism at the adjacent ortho and para positions. In a systematic study of fluorinated versus non-fluorinated aniline-containing compounds, fluorinated analogs demonstrated a 2- to 5-fold increase in metabolic half-life in human liver microsomes relative to their non-fluorinated counterparts [1]. While direct comparative microsomal stability data for 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide versus its des-fluoro analog have not been published, the well-established class-level relationship between ortho-fluorination and reduced oxidative clearance supports the prediction that the target compound offers enhanced metabolic robustness compared to 2-(4-aminophenyl)-N-phenylacetamide.

Metabolic Stability Fluorine Substitution In Vivo Half-Life

Distinct Target Engagement Profile Across Multiple Protein Classes Versus Non-Fluorinated Analogs

2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide exhibits measurable activity across multiple pharmacologically relevant targets, a profile that differs from non-fluorinated phenylacetamide scaffolds. The compound demonstrates agonist activity at the mouse GPR119 receptor with an EC50 of 41 nM in a cAMP accumulation assay conducted in HEK293S cells overexpressing the receptor [1]. It also exhibits antagonist activity at the mouse P2X7 receptor in a FLIPR-based calcium flux assay [2], along with inhibition of human ACC2 (IC50 = 6.4 μM) [3] and SIRT2 (IC50 = 8.6 μM) [4]. In contrast, the non-fluorinated scaffold N-(4-aminophenyl)acetamide lacks the GPR119 and P2X7 receptor engagement reported for the fluorinated derivative, as confirmed by comparative binding assays [5].

Target Engagement GPCR Agonism Enzyme Inhibition

Ortho-Fluorine Substitution Modulates Amide Conformation Relative to Unsubstituted and Meta-Substituted Analogs

The ortho-fluorine atom in 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide introduces a unique conformational bias not present in unsubstituted or meta/para-substituted analogs. X-ray crystallographic and computational studies of ortho-fluoroanilide-containing compounds reveal that the C–F bond engages in intramolecular electrostatic interactions that restrict rotation around the N-aryl bond, favoring a specific orientation of the amide plane [1]. This conformational locking can enhance target binding by reducing the entropic penalty of ligand-receptor association. In contrast, N-phenylacetamide analogs lacking the ortho-fluorine substituent exhibit greater conformational flexibility, which can lead to less favorable binding thermodynamics and reduced target selectivity [2].

Conformational Analysis Fluorine Effects Molecular Recognition

Recommended Research and Industrial Applications for 2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide Based on Evidence


Chemical Probe for GPR119-Mediated Insulin Secretion Studies

With an EC50 of 41 nM at mouse GPR119 [1], 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide is suitable as a chemical probe for investigating GPR119-dependent cAMP signaling and glucose-stimulated insulin secretion in pancreatic β-cell models. The compound's sub-100 nM potency in recombinant systems provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at optimizing GPR119 agonism for metabolic disease research.

Polypharmacology Tool for Investigating Cross-Target Signaling Networks

The compound's demonstrated activity across GPR119 (EC50 = 41 nM) [1], P2X7 (antagonist in FLIPR assay) [2], ACC2 (IC50 = 6.4 μM) [3], and SIRT2 (IC50 = 8.6 μM) [4] enables its use as a multi-target probe in polypharmacology studies. This profile is particularly valuable for mapping interconnected signaling pathways involving GPCRs, ion channels, and metabolic enzymes in inflammation and metabolic disorder models.

Fluorinated Building Block for Medicinal Chemistry Optimization Campaigns

As a fluorine-containing phenylacetamide scaffold, this compound serves as a versatile intermediate for further derivatization. The ortho-fluorine atom provides a metabolically stable handle that can be retained during analog synthesis, while the 4-aminophenyl group offers a reactive site for amide coupling, reductive amination, or diazonium chemistry to generate focused libraries for hit-to-lead optimization [5].

Reference Standard for Comparative Fluorine Effect Studies

The compound can be employed as a reference standard in systematic studies comparing fluorinated versus non-fluorinated phenylacetamides. Such comparisons can quantify the impact of ortho-fluorination on properties including metabolic stability, membrane permeability, and target selectivity, providing data-driven guidance for fluorine incorporation strategies in early-stage drug discovery [6].

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